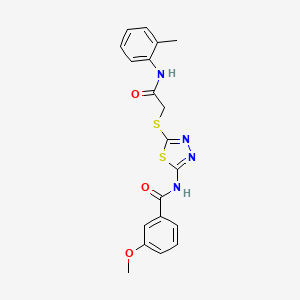![molecular formula C26H17N7O B2666073 N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide CAS No. 891103-05-2](/img/structure/B2666073.png)
N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide” is a chemical compound that has been studied for its potential applications in various fields . It is related to a series of 2-substituted-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles .
Synthesis Analysis
The synthesis of this compound and related compounds involves the combination of replacement of a quinoxalin-6-yl moiety with a [1,2,4]triazolo[1,5-a]pyridin-6-yl moiety, insertion of a methyleneamino linker, and a o-F substituent in the phenyl ring . More detailed synthesis procedures can be found in the referenced papers .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a [1,2,4]triazolo[4,3-a]pyridine scaffold being a key feature . This scaffold is underexploited among the heme binding moieties . More detailed structural analysis can be found in the referenced papers .
Wissenschaftliche Forschungsanwendungen
Cancer Immunotherapy and Antifibrotic Agents
One significant application is in the development of cancer immunotherapeutic and antifibrotic agents. A series of compounds, including the closely related EW-7197, have been synthesized to optimize a prototype inhibitor of TGF-β type I receptor kinase (ALK5). These compounds demonstrated high ALK5 inhibitory activity, kinase selectivity, and oral bioavailability, making them promising candidates for treating cancer and fibrosis. Their pharmacokinetic study showed a favorable oral bioavailability with high systemic exposure, indicating their potential as effective therapeutic agents (Jin et al., 2014).
Antimicrobial Applications
Another application area is in the synthesis of novel compounds with antimicrobial properties. Compounds utilizing the triazolopyrimidine moiety have been synthesized and evaluated for their antimicrobial activity. These compounds showed promising results against various bacterial strains, indicating their potential as novel antimicrobial agents (Abu‐Hashem & Gouda, 2017).
Synthesis of Heterocyclic Compounds
The chemical structure of interest also plays a crucial role in the synthesis of heterocyclic compounds. For instance, studies involving the reaction of enaminones with aminoheterocycles have led to the creation of azolopyrimidines, azolopyridines, and quinolines, showcasing the versatility of this compound in synthesizing diverse heterocyclic frameworks (Almazroa et al., 2004).
Novel Heterocyclic Aryl Monoazo Organic Compounds
Research on the synthesis of novel heterocyclic aryl monoazo organic compounds incorporating selenium for dyeing polyester fibers has highlighted the potential of these compounds in various life applications due to their high efficiency in vitro screening of antioxidant activity, antitumor activity, and antimicrobial activity (Khalifa et al., 2015).
Eigenschaften
IUPAC Name |
N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N7O/c34-26(23-13-10-17-5-1-2-6-20(17)29-23)28-19-11-8-18(9-12-19)21-14-15-24-30-31-25(33(24)32-21)22-7-3-4-16-27-22/h1-16H,(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNZXNLTCDNUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)C4=NN5C(=NN=C5C6=CC=CC=N6)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile](/img/structure/B2665991.png)
![N-benzyl-2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2665994.png)

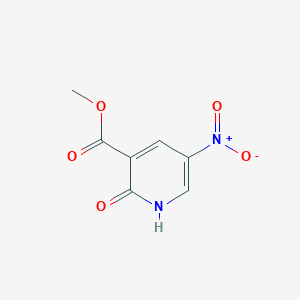
![4-Benzamido-1-[(4-fluorosulfonyloxyphenyl)methyl]piperidine](/img/structure/B2665999.png)
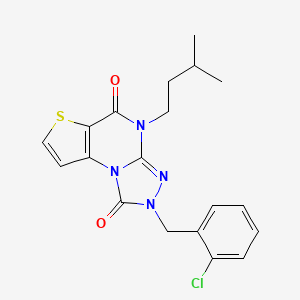
![N-[(3,4-Dimethoxyphenyl)methyl]-4-(thian-4-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2666003.png)
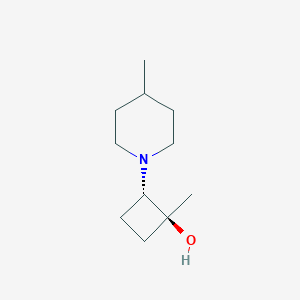
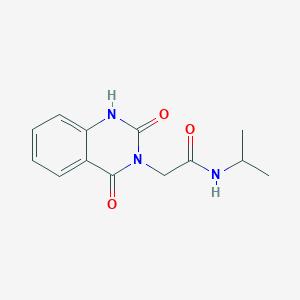

![3-(2-chlorophenyl)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2666009.png)
![1-(6-Methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)prop-2-en-1-one](/img/structure/B2666010.png)
![3-Bromo-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2666011.png)
